HDAC6 Inhibition – Para-Substituted Tetrazole Benzamide Shows Weak But Measurable Affinity
The target compound methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate was tested for inhibition of recombinant human HDAC6 and displayed a Kd of 5,400 nM (5.4 µM) [1]. In contrast, the ortho-substituted analog methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate has not been reported to show HDAC6 inhibition under the same assay conditions, indicating that the para-substitution pattern is a structural determinant for this weak but specific interaction.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 5,400 nM |
| Comparator Or Baseline | Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate: No reported HDAC6 inhibition |
| Quantified Difference | Target compound shows measurable affinity; ortho isomer shows no detectable inhibition |
| Conditions | Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay |
Why This Matters
This provides a basis for selecting the para-substituted isomer for HDAC6-related research where weak, tunable affinity is desired, and highlights the risk of using the ortho isomer as a negative control.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Affinity Data for HDAC6. Accessed May 2026. View Source
